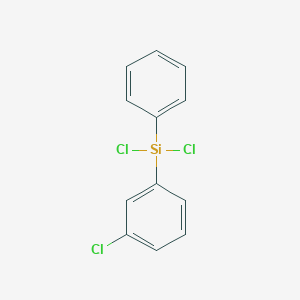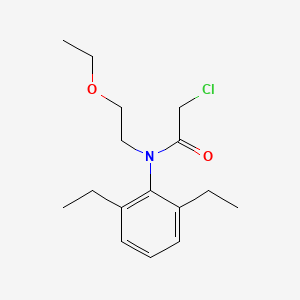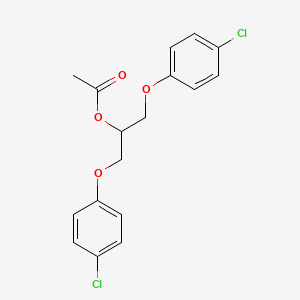
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H16Cl2O4 It is a derivative of propanol and is characterized by the presence of two 4-chlorophenoxy groups attached to a propan-2-yl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate typically involves the reaction of 1,3-dichloro-2-propanol with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 4-chlorophenol displace the chlorine atoms on the propanol backbone. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth by disrupting cell membrane integrity and enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-methylphenoxy)propan-2-yl acetate
- 1,3-Bis(4-chlorophenoxy)propan-2-ol
- 1,3-Bis(4-chlorophenoxy)propan-2-yl ether
Uniqueness
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
41965-60-0 |
|---|---|
Fórmula molecular |
C17H16Cl2O4 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
1,3-bis(4-chlorophenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H16Cl2O4/c1-12(20)23-17(10-21-15-6-2-13(18)3-7-15)11-22-16-8-4-14(19)5-9-16/h2-9,17H,10-11H2,1H3 |
Clave InChI |
UFMVOTVTRDHLKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


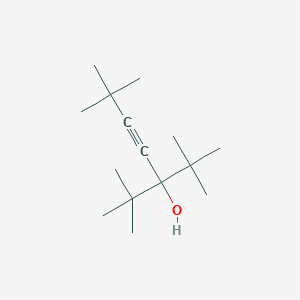
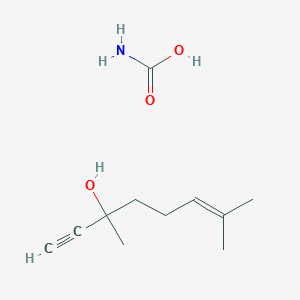
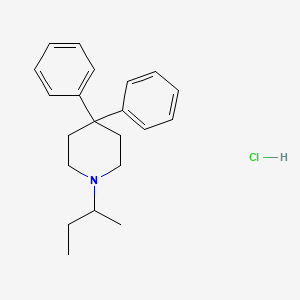

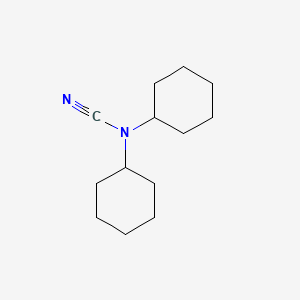
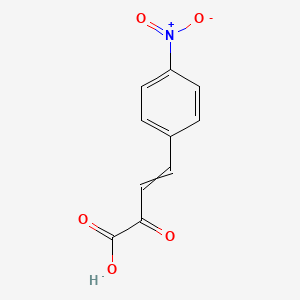
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
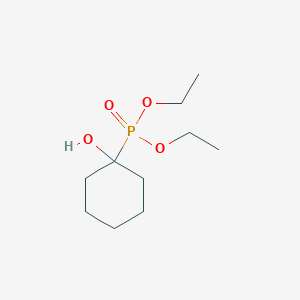
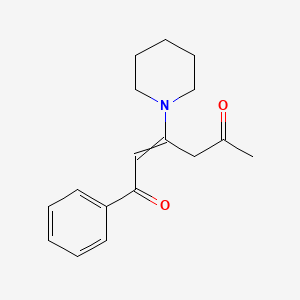
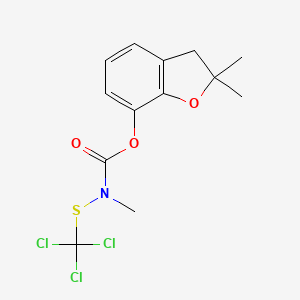
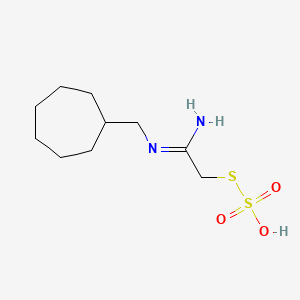
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
